Balanced Dual-Target Inhibition Ratio Distinguishes L21 from L11 and L20
Cyp51/PD-L1-IN-3 (L21) exhibits a CYP51:PD-L1 IC50 ratio of approximately 5.3, representing the most balanced dual-target profile among the three perfected compounds in the series [1]. L11 (CYP51/PD-L1-IN-1) displays a ratio of ~10.7 (CYP51 IC50 0.884 μM / PD-L1 IC50 0.083 μM), indicating a bias toward fungal CYP51 engagement [2]. L20 (CYP51/PD-L1-IN-2) shows a ratio of ~15.5 (CYP51 IC50 0.263 μM / PD-L1 IC50 0.017 μM), strongly favoring PD-L1 blockade . The balanced ratio of L21 suggests a more equipotent dual pharmacophore occupancy at clinically relevant concentrations, a feature not reproduced by either sibling compound [1].
| Evidence Dimension | CYP51:PD-L1 IC50 potency ratio (balanced dual-target character) |
|---|---|
| Target Compound Data | CYP51 IC50 = 0.205 μM; PD-L1 IC50 = 0.039 μM; Ratio = 5.3 |
| Comparator Or Baseline | L11: Ratio = 10.7 (CYP51 0.884 μM, PD-L1 0.083 μM); L20: Ratio = 15.5 (CYP51 0.263 μM, PD-L1 0.017 μM) |
| Quantified Difference | L21 ratio is 2.0-fold more balanced than L11 and 2.9-fold more balanced than L20 |
| Conditions | CYP51 inhibition assay (recombinant fungal CYP51 enzyme); PD-L1/PD-1 homogeneous time-resolved fluorescence (HTRF) binding assay; all compounds tested under identical conditions in the same study |
Why This Matters
Procurement decisions driven by dual-target mechanism requirements must consider the CYP51:PD-L1 potency balance, as a skewed ratio may fail to co-engage both targets at a single therapeutically relevant concentration, undermining the dual-action rationale.
- [1] Sun B, Liu W, Wang Q, Liu Y, Yu S, Liu M, Han J. Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties. J Med Chem. 2023 Sep 28;66(18):13007-13027. doi: 10.1021/acs.jmedchem.3c00942. View Source
- [2] TargetMol. CYP51/PD-L1-IN-1 (compound L11) datasheet. CAS not provided. View Source
